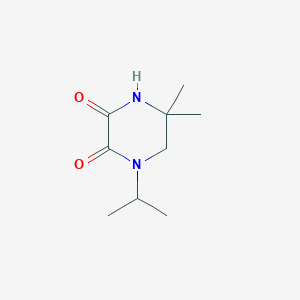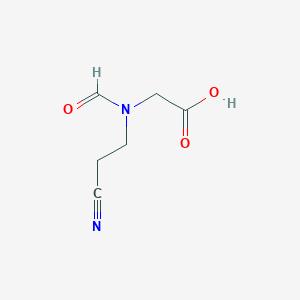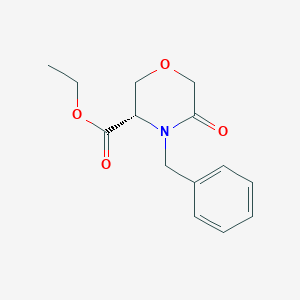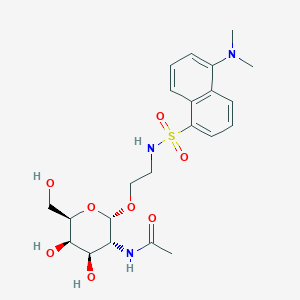
4-(4-Methoxyphenyl)pyrrolidin-2-on
Übersicht
Beschreibung
4-(4-Methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methoxyphenyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Gezieltes Wirkstoffdesign
Der Pyrrolidinring, eine Kernstruktur in “4-(4-Methoxyphenyl)pyrrolidin-2-on”, wird in der pharmazeutischen Chemie aufgrund seiner Vielseitigkeit im Wirkstoffdesign häufig eingesetzt . Es ist besonders wertvoll für die Herstellung von Verbindungen mit selektiver biologischer Aktivität. Die sterischen Faktoren und die Stereochemie, die durch den Pyrrolidinring eingeführt werden, können die pharmakokinetischen und pharmakodynamischen Profile von Arzneimittelkandidaten erheblich beeinflussen .
Organische Synthese: Antidepressiva-Moleküle
Bei der Synthese von Antidepressiva dient “this compound” als Vorläufer für die Konstruktion komplexer Moleküle durch metallkatalysierte Reaktionen . Sein Strukturmotiv ist entscheidend für die Bildung von Schlüsselzwischenprodukten bei der Entwicklung neuer Therapeutika.
Medizinische Chemie: Enzymhemmung
Diese Verbindung ist entscheidend für die Synthese von bioaktiven Molekülen, die enzymhemmende Wirkungen aufweisen, was für die Entwicklung von Behandlungen für verschiedene Krankheiten von entscheidender Bedeutung ist . Die Fähigkeit des Pyrrolidinrings, verschiedene Stereoisomere anzunehmen, ermöglicht die Erforschung vielfältiger biologischer Aktivitäten.
Biochemie: Kognitive Verstärker
Derivate von “this compound” wurden als kognitive Verstärker identifiziert, die sich auf Hirnareale auswirken, die mit dem Erwerb von Wissen und Gedächtnisprozessen verbunden sind . Diese Anwendung ist bedeutsam bei der Behandlung von kognitiven Störungen.
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen wird “this compound” verwendet, um synthetische Pfade für die Produktion im industriellen Maßstab zu optimieren . Seine Stabilität und Reaktivität machen ihn für verschiedene chemische Transformationen geeignet, was zu effizienteren Herstellungsprozessen beiträgt.
Materialwissenschaft: Entwicklung fortschrittlicher Materialien
Die molekulare Struktur der Verbindung trägt zur Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften bei, die in Hightech-Anwendungen erforderlich sind . Seine Einarbeitung in Materialmatrizen kann Leistungseigenschaften wie Haltbarkeit und Reaktivität verbessern.
Wirkmechanismus
Inhibition of the phosphodiesterase type 4 (PDE4) by compounds like rolipram, which has a similar structure to “4-(4-Methoxyphenyl)pyrrolidin-2-one”, enhances cognition in animals . This is achieved by reducing the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated cAMP levels . cAMP is a second messenger that plays a key role in several intracellular cascades, including the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway .
Safety and Hazards
The safety information for “4-(4-Methoxyphenyl)pyrrolidin-2-one” includes several hazard statements: H302, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 . The compound is harmful and should be handled with care .
Zukünftige Richtungen
The pyrrolidine ring, which is a feature of “4-(4-Methoxyphenyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYLFOSWUPISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405293 | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103859-86-5 | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)






![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)






